molecular formula C16H16N2 B14741650 5-Phenyl-2-pyridin-3-ylpentanenitrile CAS No. 6529-54-0

5-Phenyl-2-pyridin-3-ylpentanenitrile

Cat. No.: B14741650
CAS No.: 6529-54-0
M. Wt: 236.31 g/mol
InChI Key: MVZDWTRYWJKZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-pyridin-3-ylpentanenitrile is an organic compound with the molecular formula C16H14N2 It features a phenyl group attached to a pentanenitrile chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-pyridin-3-ylpentanenitrile typically involves the reaction of a pyridine derivative with a phenyl-substituted nitrile. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a pyridine-3-carboxaldehyde, followed by a nitrile addition reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving palladium or nickel catalysts. These methods often employ cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently produce the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-2-pyridin-3-ylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Scientific Research Applications

5-Phenyl-2-pyridin-3-ylpentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-pyridin-3-ylpentanenitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-2-pyridin-3-ylpentanenitrile is unique due to its combination of a pyridine ring, phenyl group, and pentanenitrile chain, which imparts distinct chemical and physical properties

Properties

CAS No.

6529-54-0

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

5-phenyl-2-pyridin-3-ylpentanenitrile

InChI

InChI=1S/C16H16N2/c17-12-15(16-10-5-11-18-13-16)9-4-8-14-6-2-1-3-7-14/h1-3,5-7,10-11,13,15H,4,8-9H2

InChI Key

MVZDWTRYWJKZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C#N)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.